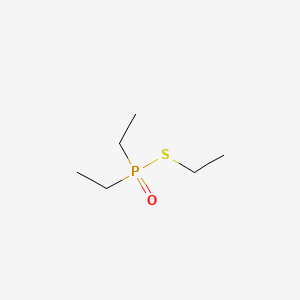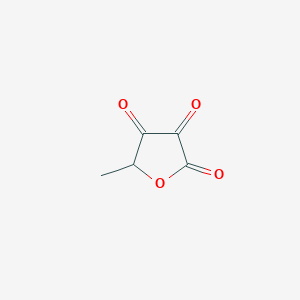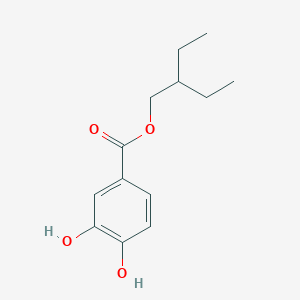
6-Bromo-1,3-benzodioxol-5-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,3-benzodioxol-5-yl propanoate is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom at the 6th position of the benzodioxole ring and a propanoate group attached to the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,3-benzodioxol-5-yl propanoate can be achieved through several methods. One common approach involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by esterification with propanoic acid. The reaction conditions typically include the use of bromine as the brominating agent and a suitable solvent such as acetic acid. The esterification step may require the use of a catalyst like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1,3-benzodioxol-5-yl propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxoles, while oxidation can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,3-benzodioxol-5-yl propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,3-benzodioxol-5-yl propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 6-Bromo-1,3-benzodioxole-5-yl methanol
- 6-Bromo-1,3-benzodioxole-5-yl acetate
Uniqueness
6-Bromo-1,3-benzodioxol-5-yl propanoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
6316-58-1 |
|---|---|
Molekularformel |
C10H9BrO4 |
Molekulargewicht |
273.08 g/mol |
IUPAC-Name |
(6-bromo-1,3-benzodioxol-5-yl) propanoate |
InChI |
InChI=1S/C10H9BrO4/c1-2-10(12)15-7-4-9-8(3-6(7)11)13-5-14-9/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
YGIOYZSVFRBZQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=C(C=C2C(=C1)OCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


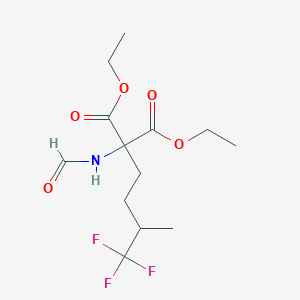
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)

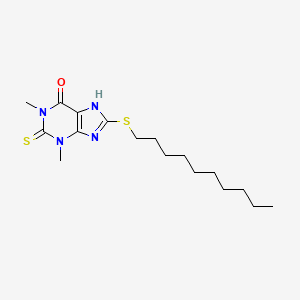
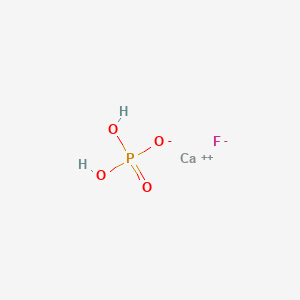

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
